NQO2 Enzyme Inhibition Potency Relative to the Resveratrol Lead Compound
The 3,4,5-trimethoxybenzothiazole series to which CAS 868369-27-1 belongs was benchmarked against resveratrol, the natural product lead, in a standardized NQO2 enzyme inhibition assay. The most potent 3′,4′,5′-trimethoxybenzothiazole analogues (compounds 40, 48, and 49) achieved IC50 values of 51 nM, 79 nM, and 31 nM, respectively, representing a 13- to 32-fold improvement in potency over resveratrol (IC50 = 997 nM) [1]. The target compound, bearing a 3,5,7-trimethylbenzothiazole core, is a structural member of this activity-optimized series derived from the same Jacobson cyclisation synthetic strategy and pharmacophore model [1].
| Evidence Dimension | NQO2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Member of 3,4,5-trimethoxybenzothiazole series (IC50 range: 31–79 nM for closest structurally characterized analogues 40, 48, 49) [1] |
| Comparator Or Baseline | Resveratrol (positive control): IC50 = 997 nM [1] |
| Quantified Difference | ~13- to 32-fold improvement over resveratrol (series-level) [1] |
| Conditions | Recombinant human NQO2 enzyme inhibition assay; compounds evaluated at multiple concentrations; resveratrol used as positive control [1] |
Why This Matters
The benzothiazole scaffold confers a >10-fold potency advantage over the natural product lead, establishing the 3,4,5-trimethoxybenzothiazole series as a validated chemical starting point for NQO2-targeted probe and lead development—a key procurement consideration for groups seeking pre-optimized pharmacophores rather than de novo lead identification.
- [1] Belgath, A.A.; Emam, A.M.; Taujanskas, J.; Bryce, R.A.; Freeman, S.; Stratford, I.J. Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer. Int. J. Mol. Sci. 2024, 25, 12025. View Source
